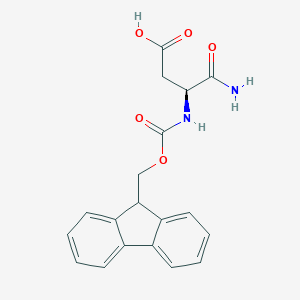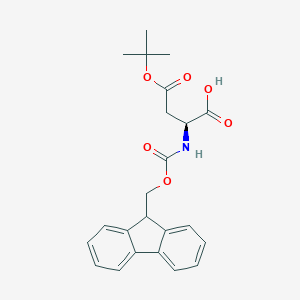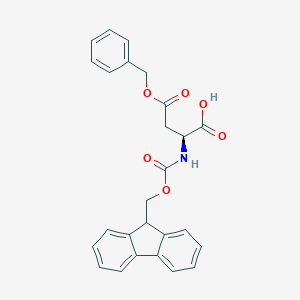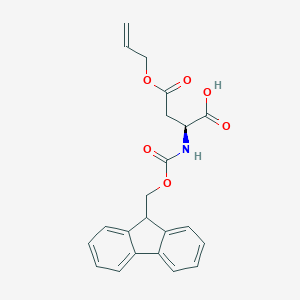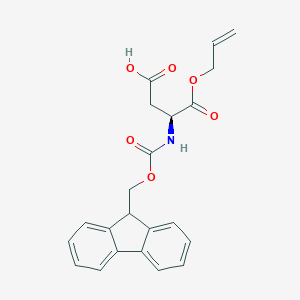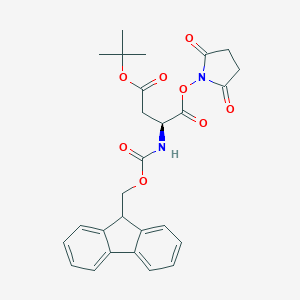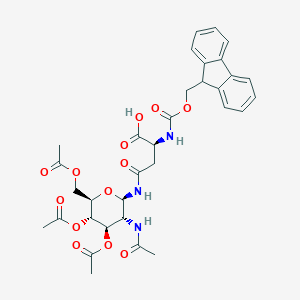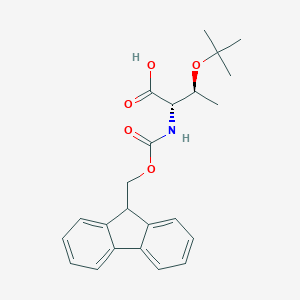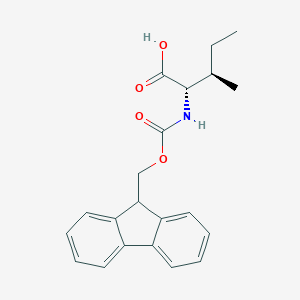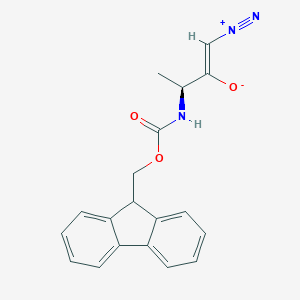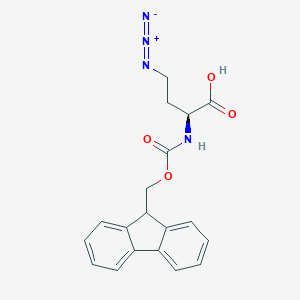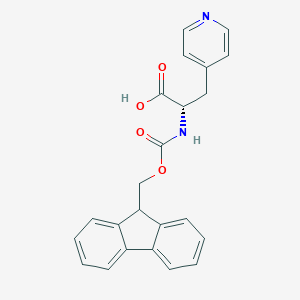
fmoc-d-苏氨醇
描述
Fmoc-d-Threoninol is a compound with the molecular formula C19H21NO4 . It is also known by other names such as N-Fmoc-L-threonol, Fmoc-L-threoninol, and Fmoc-Thr-ol . The molecular weight of this compound is 327.4 g/mol .
Molecular Structure Analysis
The molecular structure of fmoc-d-Threoninol consists of a fluorenylmethoxycarbonyl (Fmoc) group attached to a threoninol molecule . The IUPAC name for this compound is 9H-fluoren-9-ylmethyl N-[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamate .Chemical Reactions Analysis
While specific chemical reactions involving fmoc-d-Threoninol are not available, it’s known that Fmoc-based peptides are commonly used in solid-phase peptide synthesis . The Fmoc group is typically removed in the presence of a base, such as piperidine .科学研究应用
Fmoc-d-苏氨醇用于合成奥曲肽及其类似物,这有利于肿瘤的可视化和治疗。一种使用对羧基苯甲醛将 Fmoc-苏氨醇锚定到固相树脂上的新方法被开发出来,从而导致奥曲肽及其类似物的高效和大规模合成,用于放射性药物和标记偶联物 (Hsieh 等人,1999 年)。
Fmoc-d-苏氨醇参与羰基肽的固相合成。设计了一种新型非天然氨基酸的全保护衍生物 Fmoc-Atda-OH,可以合成含有 D,L-苏氨酸 (O) 残基的肽。该方法与研究与疾病相关的氧化修饰肽有关 (Waliczek 等人,2015 年)。
它在糖肽的固相合成中起着至关重要的作用。带有 O-糖苷化过乙酰化糖链的 Fmoc-苏氨醇衍生物已被用于合成糖肽,这对于研究蛋白质-碳水化合物相互作用很重要 (Luening 等人,1989 年)。
Fmoc-d-苏氨醇对于合成含磷酸化丝氨酸或磷酸化苏氨酸的肽至关重要,利用肽合成的预磷酸化策略。这些衍生物作为固相法自动肽合成的构建块很有价值 (Wakamiya-Tateaki 等人,1996 年)。
它有助于开发肽醇和偶联物,例如奥曲肽,使用双功能连接子锚定到胺树脂上。这种方法促进了高产合成和偶联物与肽的直接偶联 (Wu 等人,1999 年)。
Fmoc-d-苏氨醇修饰的氨基酸和肽表现出自组装特性,并用于各种应用,包括细胞培养、药物递送和治疗特性。这证明了 Fmoc-d-苏氨醇在功能材料开发中的作用 (Tao 等人,2016 年)。
安全和危害
作用机制
Target of Action
Fmoc-d-Threoninol is a derivative used in peptide synthesis . Its primary targets are the amino acid sequences of proteins. It plays a crucial role in the formation of peptides, which are the building blocks of proteins.
Mode of Action
Fmoc-d-Threoninol interacts with its targets by being incorporated into the growing peptide chain during the process of solid-phase peptide synthesis . The Fmoc group (9-fluorenylmethoxycarbonyl) serves as a protective group for the amino acid during the synthesis process. It prevents unwanted side reactions, ensuring that the peptide chain grows in the desired manner.
Biochemical Pathways
The main biochemical pathway affected by Fmoc-d-Threoninol is the process of protein synthesis. Specifically, it is involved in the elongation step of peptide chain formation during solid-phase peptide synthesis . The downstream effects include the formation of peptides with specific amino acid sequences, which can then fold into functional proteins.
Result of Action
The result of Fmoc-d-Threoninol’s action is the formation of peptides with specific amino acid sequences . These peptides can then fold into functional proteins, which play various roles in biological systems, from enzymatic activity to structural support.
Action Environment
The action of Fmoc-d-Threoninol is influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of peptide bond formation . Additionally, the stability of Fmoc-d-Threoninol can be affected by exposure to light and heat, so it is typically stored at room temperature .
属性
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S,3S)-1,3-dihydroxybutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-12(22)18(10-21)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18,21-22H,10-11H2,1H3,(H,20,23)/t12-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKDHMTZJSRRIQ-SGTLLEGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427238 | |
| Record name | fmoc-d-Threoninol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
fmoc-d-Threoninol | |
CAS RN |
252049-03-9, 252049-02-8 | |
| Record name | Carbamic acid, [(1S,2S)-2-hydroxy-1-(hydroxymethyl)propyl]-, 9H-fluoren-9-ylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=252049-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | fmoc-d-Threoninol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



